A Technical Guide to 2-Naphthalen-1,3,4,5,6,7,8-d7-amine: An Essential Tool in Analytical and Metabolic Research
A Technical Guide to 2-Naphthalen-1,3,4,5,6,7,8-d7-amine: An Essential Tool in Analytical and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine, a deuterated analog of the well-known, carcinogenic aromatic amine, 2-Naphthylamine. This stable isotope-labeled compound is a critical tool in modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, owing to its utility as an internal standard.
Chemical and Physical Properties
2-Naphthalen-1,3,4,5,6,7,8-d7-amine, also known as 2-Aminonaphthalene-d7 or 2-Naphthylamine-d7, is a synthetic compound where seven hydrogen atoms on the naphthalene (B1677914) ring have been replaced with deuterium. This isotopic labeling imparts a higher molecular weight compared to its non-deuterated counterpart, 2-Naphthylamine, which is essential for its use in mass spectrometry-based quantification.[1][2]
| Property | Value | Reference |
| Synonyms | 2-Aminonaphthalene-d7, 2-Naphthylamine-d7, Beta-naphthylamine-d7 | [3] |
| CAS Number | 93951-94-1 | [3] |
| Molecular Formula | C₁₀H₂D₇N | [4] |
| Molecular Weight | 150.23 g/mol | [3] |
| Appearance | White to reddish solid, often in flakes or powder form. The color may darken upon exposure to air due to oxidation. | [5] |
| Melting Point | 111-113 °C (literature value for 2-Naphthylamine) | [6] |
| Boiling Point | 306 °C (literature value for 2-Naphthylamine) | [6] |
| Solubility | Slightly soluble in hot water; soluble in organic solvents such as ethanol (B145695) and ether. | [5][6] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
Synthesis and Availability
2-Naphthalen-1,3,4,5,6,7,8-d7-amine is a commercially available compound, synthesized by specialized chemical suppliers. The synthesis of its parent compound, 2-Naphthylamine, can be achieved by the Bucherer reaction, which involves heating 2-naphthol (B1666908) with an aqueous solution of ammonia (B1221849) and sodium bisulfite. The deuterated analog is prepared using similar methods but with deuterated starting materials or through hydrogen-deuterium exchange reactions on the 2-Naphthylamine molecule. Due to the hazardous nature of 2-Naphthylamine, its synthesis and the production of its derivatives are performed under strict safety protocols.
Applications in Research and Drug Development
The primary application of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][8] The use of stable isotope-labeled internal standards is considered the gold standard for quantification in complex matrices like biological fluids and environmental samples.
Key Applications Include:
-
Pharmacokinetic Studies: Deuterated standards are used to accurately quantify the concentration of a drug or its metabolites in biological samples over time. This information is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.[2]
-
Metabolic Profiling: It serves as a tracer to study the metabolic fate of 2-Naphthylamine and other structurally related aromatic amines.[1] By introducing the deuterated compound, researchers can track its conversion to various metabolites by enzymes such as cytochrome P450s.[1][9]
-
Biomonitoring and Toxicology: 2-Naphthalen-1,3,4,5,6,7,8-d7-amine is used to quantify exposure to 2-Naphthylamine, a known human bladder carcinogen found in tobacco smoke and certain industrial environments.[10][11] Accurate quantification is vital for assessing health risks and understanding the mechanisms of toxicity.
Metabolic Pathway of 2-Naphthylamine
Understanding the metabolism of 2-Naphthylamine is critical for toxicological studies, and its deuterated analog is an invaluable tool for this purpose. The metabolic pathway involves a series of enzymatic reactions, primarily occurring in the liver, that can lead to either detoxification or bioactivation to carcinogenic species.
The following diagram illustrates the major metabolic pathways of 2-Naphthylamine:
Caption: Metabolic activation and detoxification pathways of 2-Naphthylamine.
The metabolic pathway of 2-Naphthylamine begins with its absorption, followed by distribution to the liver. There, it undergoes several key transformations:
-
N-hydroxylation: Cytochrome P450 enzymes can oxidize the amino group to form N-hydroxy-2-naphthylamine, a critical step in the bioactivation of this carcinogen.[1][9]
-
Ring Oxidation: The aromatic ring can be hydroxylated to form compounds like 2-amino-1-naphthol.[12]
-
N-acetylation: N-acetyltransferases (NATs) can acetylate the amino group to form N-acetyl-2-naphthylamine, which is generally considered a detoxification pathway.[13]
-
Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate, increasing their water solubility and facilitating their excretion.[9]
The formation of N-hydroxy-2-naphthylamine is of particular concern as it can be further metabolized to reactive electrophiles that form adducts with DNA, leading to mutations and potentially cancer.[1][10]
Experimental Protocol: Quantification of Aromatic Amines using LC-MS/MS with a Deuterated Internal Standard
The following is a generalized protocol for the quantification of an aromatic amine (analyte) in a biological matrix using 2-Naphthalen-1,3,4,5,6,7,8-d7-amine as an internal standard. This protocol should be optimized for the specific analyte and matrix.
Objective: To accurately measure the concentration of a target aromatic amine in a plasma sample.
Materials:
-
Plasma sample
-
2-Naphthalen-1,3,4,5,6,7,8-d7-amine (internal standard solution of known concentration)
-
Target aromatic amine (analyte standard for calibration curve)
-
Acetonitrile (B52724) (protein precipitation)
-
Formic acid (mobile phase modifier)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18)
Workflow Diagram:
Caption: A typical workflow for sample analysis using LC-MS/MS.
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte into a blank matrix (e.g., control plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the 2-Naphthalen-1,3,4,5,6,7,8-d7-amine internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the deuterated internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
2-Naphthalen-1,3,4,5,6,7,8-d7-amine should be handled with the same precautions as its non-deuterated, carcinogenic counterpart, 2-Naphthylamine. It is classified as a carcinogen and is toxic if ingested, inhaled, or absorbed through the skin.[10]
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety glasses.
-
Handling: Avoid creating dust. Handle as a potential carcinogen.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
2-Naphthalen-1,3,4,5,6,7,8-d7-amine is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. Its use as an internal standard provides the accuracy and precision required for the sensitive quantification of aromatic amines in complex biological and environmental matrices. A thorough understanding of its properties, applications, and the metabolic pathways it helps to elucidate is essential for its effective and safe use in a research setting.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | C10H9N | CID 46782451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthylamine-d7 | CAS 93951-94-1 | LGC Standards [lgcstandards.com]
- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 7. 2-Aminonaphthalene (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. coresta.org [coresta.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
